molecular formula C18H22O5 B12372754 rac Zearalenone-d6

rac Zearalenone-d6

Cat. No.: B12372754
M. Wt: 324.4 g/mol
InChI Key: MBMQEIFVQACCCH-WKPBMSCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Zearalenone-d6: is a stable isotope-labeled compound, specifically a deuterated form of Zearalenone. Zearalenone is a mycotoxin produced by Fusarium species, commonly found in cereals and agricultural commodities. This compound is used primarily in scientific research as a reference standard for analytical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: rac Zearalenone-d6 is typically synthesized through a deuterium exchange reaction. The process involves the reduction of Zearalenone using deuterium gas in the presence of a catalyst. This reaction replaces the hydrogen atoms in Zearalenone with deuterium atoms, resulting in this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The compound is then purified and standardized for use in research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: rac Zearalenone-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Further reduction to simpler compounds.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce simpler, less complex molecules .

Scientific Research Applications

rac Zearalenone-d6 is widely used in various scientific research fields, including:

Mechanism of Action

rac Zearalenone-d6 exerts its effects by mimicking the natural compound Zearalenone. Zearalenone is known to bind to estrogen receptors, leading to estrogenic effects in various organisms. This binding can disrupt normal hormonal functions, causing reproductive and developmental issues. The deuterated form, this compound, is used to study these interactions more precisely due to its stability and specificity .

Comparison with Similar Compounds

    Zearalenone: The non-deuterated form, commonly found in contaminated food products.

    Zearalanone: Another mycotoxin with similar estrogenic effects.

    α-Zearalenol and β-Zearalenol: Metabolites of Zearalenone with varying degrees of estrogenic activity.

Uniqueness: rac Zearalenone-d6 is unique due to its deuterium labeling, which provides enhanced stability and specificity in analytical applications. This makes it particularly valuable for precise quantification and study of Zearalenone and its effects .

Properties

Molecular Formula

C18H22O5

Molecular Weight

324.4 g/mol

IUPAC Name

(12E)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/i1D3,6D2,12D

InChI Key

MBMQEIFVQACCCH-WKPBMSCISA-N

Isomeric SMILES

[2H]C1(CCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

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